1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry. It is known for its role as a rigid linker in the development of bifunctional molecules, particularly in the context of targeted protein degradation. The compound’s structure incorporates a pyrazole ring and an azetidine moiety, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.
Attachment of the pyrazole ring: This is often done through coupling reactions, such as those involving pyrazole carboxylic acid derivatives.
Final deprotection and purification: The Boc group is removed under acidic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Coupling reactions: These are commonly used to attach the compound to other molecules, particularly in the context of drug development.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a rigid linker in the development of bifunctional molecules for targeted protein degradation, such as PROTACs (Proteolysis Targeting Chimeras).
Chemical Biology: The compound is employed in the design of chemical probes to study protein function and interactions.
Drug Development: Its unique structure makes it a valuable building block in the synthesis of potential therapeutic agents.
Industrial Chemistry: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid primarily involves its role as a linker in bifunctional molecules. In the context of PROTACs, the compound facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved depend on the specific proteins and ligases used in the PROTAC design .
Comparison with Similar Compounds
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
- 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
- 2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid
- 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-5-carboxylic acid
These compounds share similar structural features but differ in the position of the carboxylic acid group on the pyrazole ring. The unique positioning of functional groups in this compound contributes to its specific reactivity and applications .
Properties
IUPAC Name |
1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-9(6-15)7-16-8-10(4-14-16)11(17)18/h4,8-9H,5-7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOUUELBJDKUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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